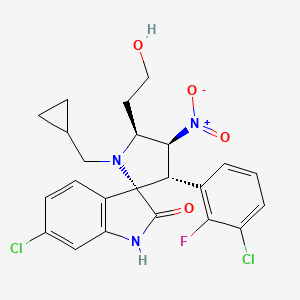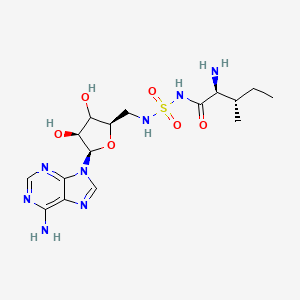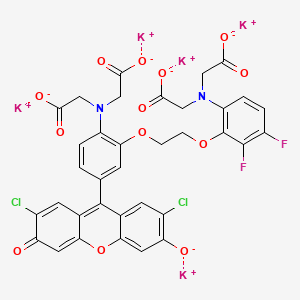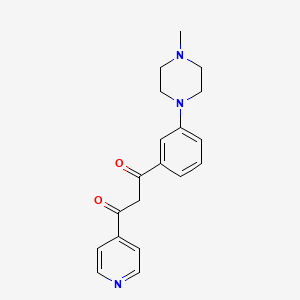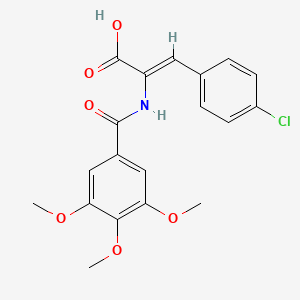
Tubulin polymerization-IN-53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-53 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division, intracellular transport, and maintaining cell shape. This compound has garnered significant attention in the field of cancer research due to its potential to disrupt cell division and induce apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-53 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrene-pyrazole pharmacophores, which are synthesized through copper-catalyzed C-N dehydrogenative cross-coupling reactions under aerobic conditions . The reaction conditions often include the use of alkenyl hydrazones as starting materials and copper catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different biological activities .
Applications De Recherche Scientifique
Tubulin polymerization-IN-53 has a wide range of scientific research applications, including:
Mécanisme D'action
Tubulin polymerization-IN-53 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics interferes with the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets involved include α- and β-tubulin subunits, and the pathways affected are primarily related to cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-53.
Combretastatin A-4: Another potent tubulin polymerization inhibitor with a similar mechanism of action.
Vinca Alkaloids: These compounds, including vinblastine and vincristine, also inhibit tubulin polymerization but bind to a different site on tubulin.
Uniqueness
This compound is unique due to its specific binding affinity and the structural modifications that enhance its potency and selectivity compared to other tubulin inhibitors. Its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells makes it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C19H18ClNO6 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8- |
Clé InChI |
QCRYGLORTRRPEG-ZSOIEALJSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


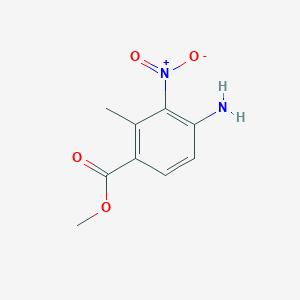
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
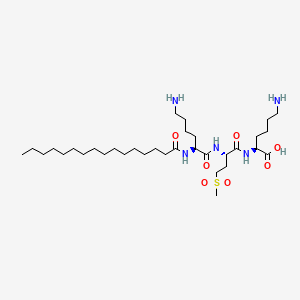

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
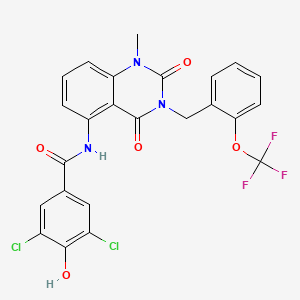
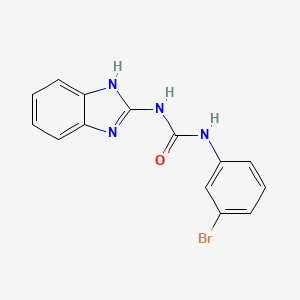
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
